molecular formula C46H78F2N4O10S2 B1239376 Trecetilide fumarate CAS No. 191349-60-7

Trecetilide fumarate

Cat. No.: B1239376
CAS No.: 191349-60-7
M. Wt: 949.3 g/mol
InChI Key: ODFOUAATRQAOLG-MMSVOLSESA-N
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Description

Trecetilide fumarate is a class III antiarrhythmic agent developed for the treatment of atrial flutter and fibrillation. It is known for its effects on the cardiac myocyte membrane, similar to ibutilide . This compound has been developed by Pfizer Inc. and is currently in the pending phase of research and development .

Preparation Methods

The synthesis of trecetilide fumarate involves several steps:

    Activation of Butyric Acid Derivative: The process begins with the activation of a butyric acid derivative using isobutyl chloroformate in the presence of triethylamine in tetrahydrofuran (THF).

    Coupling with Ethylamine: The activated butyric acid derivative is then coupled with ethylamine in THF, yielding a butyramide derivative.

    Reduction and Reaction with Diethanolamine: The butyramide derivative is reduced using (-)-B-chlorodiisopinocampheylborane in THF, followed by a reaction with diethanolamine to afford a hydroxy derivative.

    Formation of Methanesulfonamide: The hydroxy derivative undergoes further reactions, including the removal of the carbonyl group and condensation with an intermediate, to form methanesulfonamide.

    Formation of Hemifumarate Salt: Finally, the methanesulfonamide is converted into the target product by forming the hemifumarate salt through treatment with fumaric acid in acetone.

Chemical Reactions Analysis

Trecetilide fumarate undergoes various chemical reactions, including:

Common reagents used in these reactions include isobutyl chloroformate, triethylamine, (-)-B-chlorodiisopinocampheylborane, diethanolamine, and fumaric acid. The major products formed from these reactions are the intermediate compounds leading to the final product, this compound .

Scientific Research Applications

Trecetilide fumarate has several scientific research applications:

Mechanism of Action

Trecetilide fumarate exerts its effects by blocking the rectifier potassium current (I_Kr) and other mechanisms that prolong repolarization. This action increases the refractoriness of cardiac tissue, helping to prevent arrhythmias. The compound has good oral bioavailability and metabolic stability, making it a promising candidate for further development .

Comparison with Similar Compounds

Trecetilide fumarate is similar to other class III antiarrhythmic agents, such as ibutilide, dofetilide, and nifekalant. it has unique features that set it apart:

Similar compounds include ibutilide, dofetilide, nifekalant, dronedarone, and ersentilide .

Properties

IUPAC Name

(E)-but-2-enedioic acid;N-[4-[(1S)-4-[ethyl-(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H37FN2O3S.C4H4O4/c2*1-5-24(16-8-6-7-15-21(2,3)22)17-9-10-20(25)18-11-13-19(14-12-18)23-28(4,26)27;5-3(6)1-2-4(7)8/h2*11-14,20,23,25H,5-10,15-17H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*20-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFOUAATRQAOLG-MMSVOLSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCCC(C)(C)F)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCN(CCCCCC(C)(C)F)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCCCCC(C)(C)F)CCC[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.CCN(CCCCCC(C)(C)F)CCC[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H78F2N4O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

949.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191349-60-7
Record name Trecetilide fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191349607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRECETILIDE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4D4FJ1455
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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